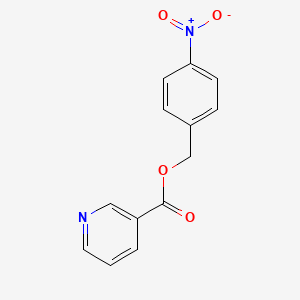![molecular formula C21H29N5O B5235276 2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide, also known as EI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EI is a small molecule that belongs to the class of indanecarboxamides and has shown promising results in various studies.
作用机制
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide exerts its therapeutic effects by binding to specific targets in the body. It is known to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and stress response. This compound has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Furthermore, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in various diseases. Furthermore, this compound has been shown to have anti-angiogenic effects, which may be beneficial in cancer treatment.
实验室实验的优点和局限性
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. Furthermore, this compound has been shown to have a high binding affinity to its targets, making it a potent therapeutic agent. However, one of the limitations of this compound is that it has poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide has shown promising results in various studies, and there are several future directions for research. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of this compound in combination with other therapeutic agents for synergistic effects. Furthermore, the potential use of this compound in the treatment of other diseases such as cardiovascular disease and metabolic disorders warrants further investigation.
Conclusion
In conclusion, this compound is a small molecule that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it an attractive candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成方法
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide involves the reaction of 2-(1H-imidazol-4-yl)ethylamine with 2-bromoethyl-4-ethylpiperazine, followed by the reaction with 2-indanecarboxylic acid. The final product is obtained after purification using column chromatography. The yield of this compound is around 60%, and the purity is greater than 95%.
科学研究应用
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related diseases such as rheumatoid arthritis and Crohn's disease have also been studied, and this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders such as Alzheimer's disease and Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-25-9-11-26(12-10-25)21(13-17-5-3-4-6-18(17)14-21)20(27)23-8-7-19-15-22-16-24-19/h3-6,15-16H,2,7-14H2,1H3,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVOYFZIEODCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


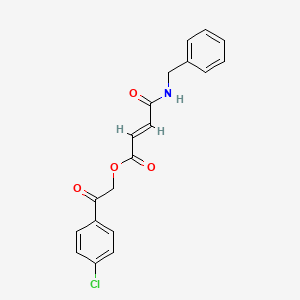
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
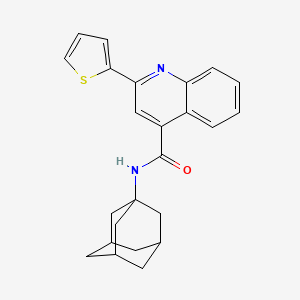
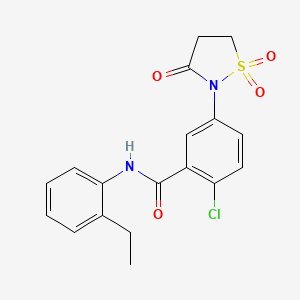
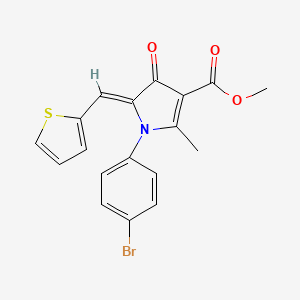
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
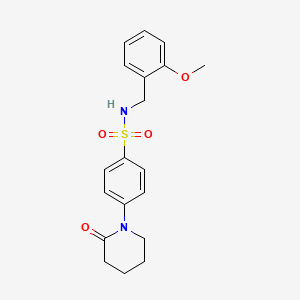
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
